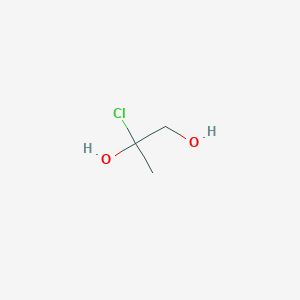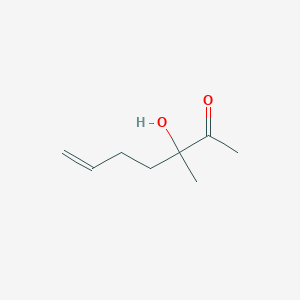
5-(Diethylamino)-2-(4-nitrobenzene-1-sulfonyl)penta-2,4-dienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Diethylamino)-2-(4-nitrobenzene-1-sulfonyl)penta-2,4-dienenitrile is a complex organic compound that features a combination of functional groups, including a diethylamino group, a nitrobenzene sulfonyl group, and a penta-2,4-dienenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-2-(4-nitrobenzene-1-sulfonyl)penta-2,4-dienenitrile typically involves multi-step organic reactions. The starting materials might include diethylamine, 4-nitrobenzenesulfonyl chloride, and penta-2,4-dienenitrile. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Formation of 5-(Diethylamino)-2-(4-aminobenzene-1-sulfonyl)penta-2,4-dienenitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
Medicine
The compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the production of dyes, pigments, or as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(Diethylamino)-2-(4-nitrobenzene-1-sulfonyl)penta-2,4-dienenitrile would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- 5-(Diethylamino)-2-(4-aminobenzene-1-sulfonyl)penta-2,4-dienenitrile
- 5-(Diethylamino)-2-(4-methylbenzene-1-sulfonyl)penta-2,4-dienenitrile
Uniqueness
The presence of the nitrobenzene sulfonyl group in 5-(Diethylamino)-2-(4-nitrobenzene-1-sulfonyl)penta-2,4-dienenitrile makes it unique compared to its analogs
Properties
CAS No. |
137910-65-7 |
|---|---|
Molecular Formula |
C15H17N3O4S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
5-(diethylamino)-2-(4-nitrophenyl)sulfonylpenta-2,4-dienenitrile |
InChI |
InChI=1S/C15H17N3O4S/c1-3-17(4-2)11-5-6-15(12-16)23(21,22)14-9-7-13(8-10-14)18(19)20/h5-11H,3-4H2,1-2H3 |
InChI Key |
SQMRUOYMQQUULL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C=CC=C(C#N)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


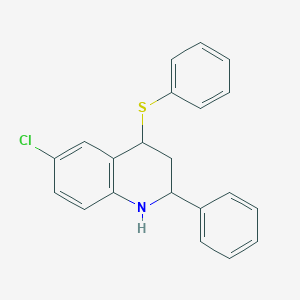
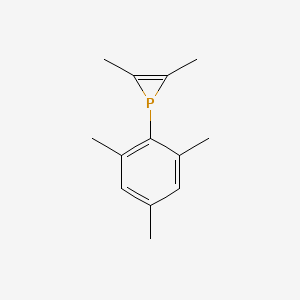
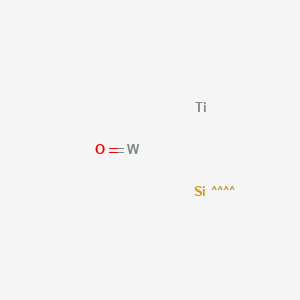

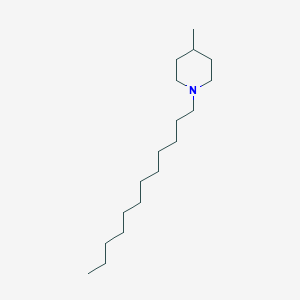
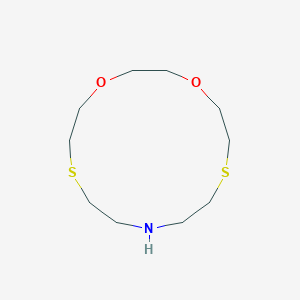
![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)

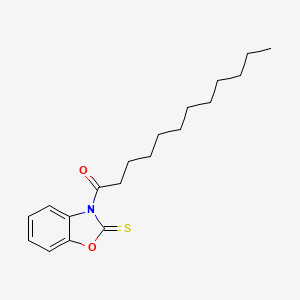
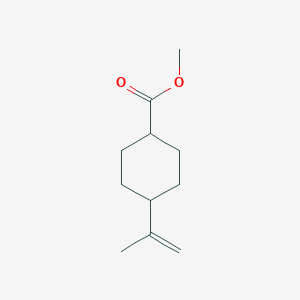
![Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane](/img/structure/B14265946.png)
